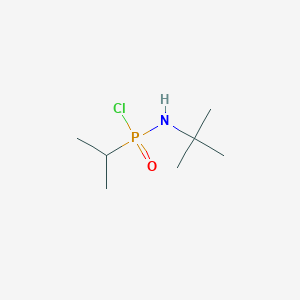
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is a chemical compound with the molecular formula C7H17ClNOP. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphonamidic chloride group, making it valuable in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride typically involves the reaction of tert-butylamine with a suitable phosphonamidic chloride precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
化学反应分析
Types of Reactions
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to produce corresponding phosphonamidic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phosphonamidic compounds, while oxidation and reduction can lead to different oxidation states of the phosphorus atom.
科学研究应用
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidic bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride involves its interaction with various molecular targets. The phosphonamidic chloride group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
- N-tert-Butyl-P-propan-2-ylphosphonamidic bromide
- N-tert-Butyl-P-propan-2-ylphosphonamidic fluoride
- N-tert-Butyl-P-propan-2-ylphosphonamidic iodide
Uniqueness
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is unique due to its specific reactivity and stability. Compared to its bromide, fluoride, and iodide counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
属性
CAS 编号 |
81280-66-2 |
|---|---|
分子式 |
C7H17ClNOP |
分子量 |
197.64 g/mol |
IUPAC 名称 |
N-[chloro(propan-2-yl)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)11(8,10)9-7(3,4)5/h6H,1-5H3,(H,9,10) |
InChI 键 |
OLHPJVPFXGBMQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(=O)(NC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


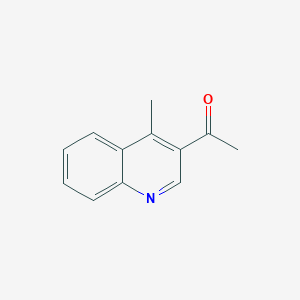
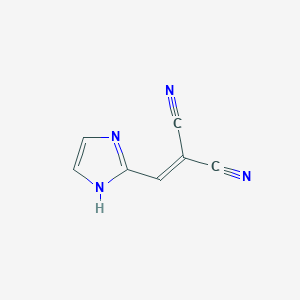
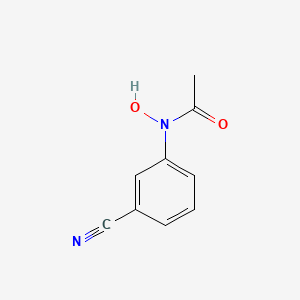
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
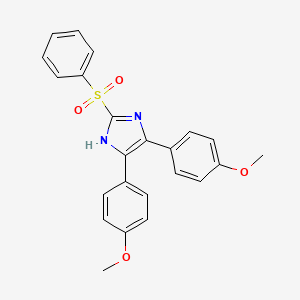
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
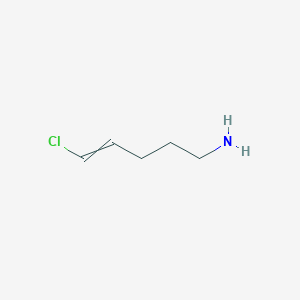
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
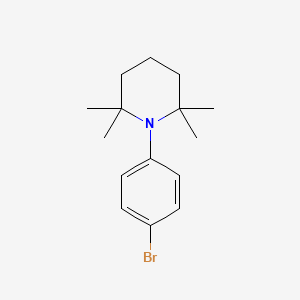
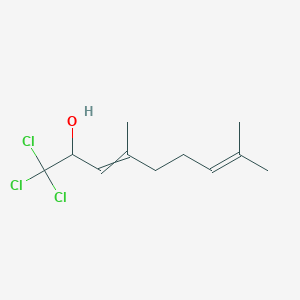
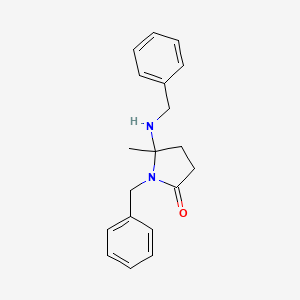
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)

